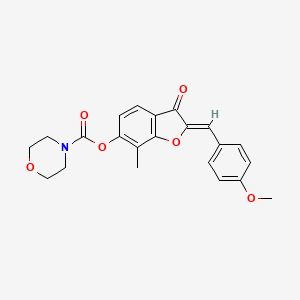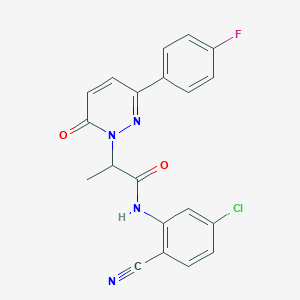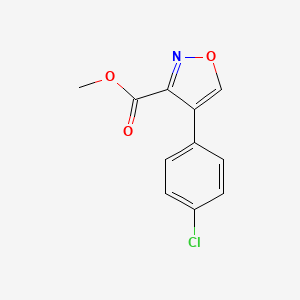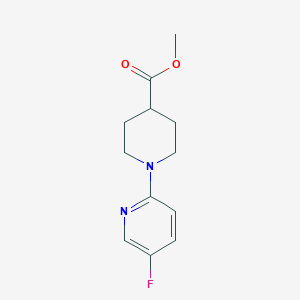
Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate
概要
説明
Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 2’ position and a methyl ester group at the 4-carboxylate position. It is commonly used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Material Science: In the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Environmental Chemistry: As a reference standard for the analysis of environmental pollutants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between 2’-chloro-1,1’-biphenyl-4-boronic acid and methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2’ position can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Electrophilic Aromatic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Ester Hydrolysis: Formation of 2’-chloro-1,1’-biphenyl-4-carboxylic acid.
Electrophilic Aromatic Substitution: Formation of nitro or bromo derivatives of the biphenyl compound.
作用機序
The mechanism of action of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 2’-bromo-1,1’-biphenyl-4-carboxylate
- Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate
- Methyl 2’-iodo-1,1’-biphenyl-4-carboxylate
Uniqueness
Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science .
特性
IUPAC Name |
methyl 4-(2-chlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGXAENJUYIBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2665406.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)

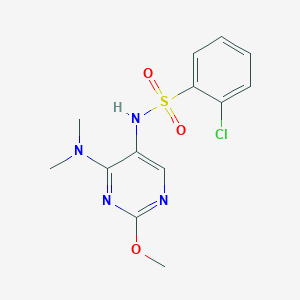
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2665416.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
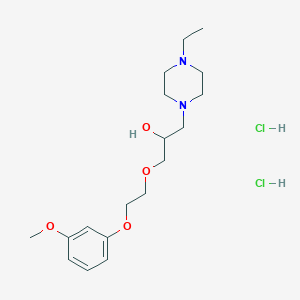
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)
